4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile
Description
4-(4-Chlorobenzoyl)-1H-pyrrole-2-carbonitrile is a pyrrole-based heterocyclic compound featuring a 4-chlorobenzoyl substituent at the 4-position and a nitrile group at the 2-position of the pyrrole ring.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-8(2-4-10)12(16)9-5-11(6-14)15-7-9/h1-5,7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYFCKCUKHXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of pyrrole: The 4-chlorobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine (TEA) to form 4-(4-chlorobenzoyl)pyrrole.
Introduction of the carbonitrile group: The final step involves the reaction of 4-(4-chlorobenzoyl)pyrrole with a suitable nitrile source, such as cyanogen bromide (BrCN), under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations :
Core Structure Influence: Pyrrole vs. Pyrrolo-pyridines: Compounds like those in fuse pyrrole with pyridine, increasing rigidity and π-conjugation, which may enhance binding affinity in biological systems.
Substituent Effects :
- 4-Chlorobenzoyl Group : This electron-withdrawing substituent (present in the target compound and ) likely reduces electron density on the pyrrole ring, affecting reactivity and intermolecular interactions (e.g., halogen bonding) .
- Nitrile Group : The CN group (common across all analogs) contributes to dipole interactions and serves as a hydrogen-bond acceptor, influencing solubility and crystallinity .
Synthetic Yields :
- Yields vary significantly: 40% for a benzoyl-pyrrole derivative vs. 69–73% for pyrrolo-pyridines . This discrepancy may arise from steric hindrance in multi-substituted pyrroles or the stability of intermediates.
Physicochemical and Spectral Comparisons
Table 2: Spectral Data and Functional Group Analysis
Insights :
- IR Spectroscopy : The nitrile group’s absorption (~2200 cm⁻¹) is consistent across analogs, confirming its presence. Benzoyl-containing compounds (e.g., the target compound) show additional C=O stretches (~1660–1680 cm⁻¹) .
- ¹H NMR : Pyrrole protons resonate at δ 6.5–7.5, while pyrazole protons appear upfield (δ 6.0–7.0). Aromatic protons in 4-chlorobenzoyl groups typically appear at δ 7.2–8.0 .
Biological Activity
4-(4-Chlorobenzoyl)-1H-pyrrole-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring followed by the introduction of the chlorobenzoyl and carbonitrile groups. The specific methods can vary, but they generally include:
- Formation of Pyrrole : Utilizing appropriate precursors such as 1H-pyrrole and chlorobenzoyl chloride.
- Nitrilation : Introducing the carbonitrile group under controlled conditions to ensure high yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
Anticancer Activity
Studies have demonstrated that derivatives of pyrrole compounds can possess significant anticancer properties. For instance, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.3 |
| HeLa (Cervical) | 10.8 |
The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, particularly in the S phase .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when cells were treated with the compound at concentrations around 10 µM .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal tested this compound against various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell growth through caspase activation .
- Anti-inflammatory Study : Another investigation focused on its anti-inflammatory properties, where it was shown to significantly reduce levels of inflammatory markers in macrophage cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
